In-Depth Technical Guide: 2-(Oxiran-2-yl)acetic Acid - Molecular Structure and Stereochemistry
In-Depth Technical Guide: 2-(Oxiran-2-yl)acetic Acid - Molecular Structure and Stereochemistry
Abstract
2-(Oxiran-2-yl)acetic acid, a molecule featuring a strained epoxide ring and a carboxylic acid functional group, is a significant chiral building block in modern organic synthesis and drug development.[1] Its dual functionality allows for a diverse range of chemical transformations, making it a versatile intermediate for constructing complex molecular architectures.[1] This technical guide provides a comprehensive exploration of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of 2-(oxiran-2-yl)acetic acid. We delve into the critical aspects of its chirality, the implications for its reactivity, and the analytical techniques essential for its unambiguous identification and purity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, technical understanding of this pivotal molecule.
Introduction: The Duality of Reactivity and Chirality
2-(Oxiran-2-yl)acetic acid, also known by its CAS number 33278-09-0, possesses a unique molecular framework that combines two highly reactive functional groups: a three-membered epoxide ring and a carboxylic acid.[1][2][3][4][5][6] This combination imparts a dualistic chemical nature to the molecule. The epoxide, an electrophilic moiety, is susceptible to nucleophilic attack, leading to ring-opening reactions that are a cornerstone of its synthetic utility.[1] Conversely, the carboxylic acid group can act as a nucleophile or an acid, participating in reactions such as esterification and amidation.[1]
The central focus of this guide is the stereochemistry of 2-(oxiran-2-yl)acetic acid. The carbon atom of the oxirane ring that is bonded to the acetic acid substituent is a stereocenter, giving rise to two enantiomers: (R)-2-(oxiran-2-yl)acetic acid and (S)-2-(oxiran-2-yl)acetic acid.[1] These enantiomerically pure forms are highly sought-after in asymmetric synthesis, serving as valuable starting materials for the construction of chiral molecules with specific biological activities.[1]
Molecular Structure and Stereoisomerism
The fundamental structure of 2-(oxiran-2-yl)acetic acid consists of a saturated three-membered ring containing two carbon atoms and one oxygen atom (the oxirane or epoxide ring), with an acetic acid group attached to one of the carbon atoms.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C4H6O3 | [2][7] |
| Molecular Weight | 102.09 g/mol | [1][2][7] |
| InChIKey | ZVNYKZKUBKIIAH-UHFFFAOYSA-N | [1][2][3][7] |
| Canonical SMILES | C1C(O1)CC(=O)O | [2][7] |
| pKa (Predicted) | 4.47 ± 0.10 | [2] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | [2][3] |
| Rotatable Bond Count | 2 | [2] |
Enantiomers and Chirality
The presence of a single chiral center at the C2 position of the oxirane ring means that 2-(oxiran-2-yl)acetic acid exists as a pair of enantiomers.
Caption: Enantiomers of 2-(oxiran-2-yl)acetic acid.
The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The biological activity and synthetic utility of 2-(oxiran-2-yl)acetic acid are often enantiomer-dependent, making the synthesis and separation of these stereoisomers a critical area of research.
Synthesis of Enantiomerically Enriched 2-(Oxiran-2-yl)acetic Acid
The preparation of enantiomerically pure or enriched 2-(oxiran-2-yl)acetic acid is paramount for its application in asymmetric synthesis. Several strategies have been developed, with hydrolytic kinetic resolution (HKR) being a particularly effective method.
Hydrolytic Kinetic Resolution (HKR)
HKR is a powerful technique for resolving racemic terminal epoxides.[8][9][10] This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.[8][9][10] Chiral (salen)Co(III) complexes are highly effective catalysts for this transformation.[8][9][10][11][12]
The key advantages of HKR include:
-
High Enantioselectivity: The reaction can afford both the unreacted epoxide and the resulting 1,2-diol in highly enantioenriched forms (often >99% ee).[8][9]
-
Broad Substrate Scope: A wide variety of terminal epoxides with different steric and electronic properties can be effectively resolved.[8][9]
-
Practicality: The reaction uses water as a reactant, employs low catalyst loadings (0.2-2.0 mol%), and the catalyst is often recyclable.[8][9]
Caption: Workflow for Hydrolytic Kinetic Resolution.
Experimental Protocol: Hydrolytic Kinetic Resolution of a Terminal Epoxide
This protocol is a general guideline based on established procedures for the HKR of terminal epoxides.[8][9][12]
-
Catalyst Preparation: The chiral (salen)Co(III) catalyst is either commercially available or can be prepared according to literature procedures.
-
Reaction Setup: To the racemic epoxide, add the chiral (salen)Co(III) catalyst (0.2-2.0 mol %).
-
Addition of Water: Add 0.5 to 0.7 equivalents of water. The amount of water is crucial for achieving high enantiomeric excess of the remaining epoxide.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to several days, depending on the substrate.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the unreacted epoxide and the diol product are separated. This can often be achieved by simple extraction, as the diol is more water-soluble. Further purification may be required using column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the recovered epoxide and the diol is determined using chiral GC or high-performance liquid chromatography (HPLC).
Other Synthetic Approaches
While HKR is a dominant method, other enantioselective strategies exist, such as the Sharpless asymmetric epoxidation of allylic alcohols, followed by further chemical transformations.[13] Another approach involves the stereoselective iodolactonization of γ,δ-unsaturated amino acids to synthesize related epoxy amino acids.[14][15]
Spectroscopic Characterization
The unambiguous identification and characterization of 2-(oxiran-2-yl)acetic acid and its stereoisomers rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(oxiran-2-yl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectral Data:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration.[16] |
| -CH- (oxirane) | ~3.1 | Multiplet | 1H | |
| -CH₂- (oxirane) | ~2.6, ~2.8 | Multiplets | 2H | The two protons are diastereotopic. |
| -CH₂- (acetic acid) | ~2.5 | Multiplet | 2H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 |
| -CH- (oxirane) | ~50 |
| -CH₂- (oxirane) | ~45 |
| -CH₂- (acetic acid) | ~35 |
NMR Spectroscopy Protocol: [16]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3400–2400 | Strong, Broad |
| C-H stretch (alkane) | 2950–2850 | Medium |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| C-O stretch (epoxide) | ~1250, ~850 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(oxiran-2-yl)acetic acid, the molecular ion peak [M]+• would be observed at m/z 102.
Applications in Drug Development and Organic Synthesis
The enantiopure forms of 2-(oxiran-2-yl)acetic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1] The epoxide ring can be opened by various nucleophiles to introduce diverse functionalities, while the carboxylic acid group allows for further derivatization. This versatility makes it a key component in the construction of complex chiral molecules.
Conclusion
2-(Oxiran-2-yl)acetic acid is a molecule of significant interest due to its dual functionality and inherent chirality. Understanding its molecular structure, stereochemistry, and reactivity is crucial for its effective utilization in research and development. The synthetic methods, particularly hydrolytic kinetic resolution, provide efficient access to its enantiomerically pure forms, opening avenues for the asymmetric synthesis of complex target molecules. The spectroscopic techniques outlined in this guide are essential for the rigorous characterization and quality control of this important chiral building block.
References
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